molecular formula C20H17NO B118386 N-(1-Naphthyl)-N-phenylmethacrylamide CAS No. 141029-31-4

N-(1-Naphthyl)-N-phenylmethacrylamide

Cat. No. B118386
CAS RN: 141029-31-4
M. Wt: 287.4 g/mol
InChI Key: BLVLNPMGKHGHJN-UHFFFAOYSA-N
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Description

“N-(1-Naphthyl)ethylenediamine” is an organic compound that is commercially available as part of Griess reagents . It is used in the quantitative inorganic analysis of nitrates, nitrite, and sulfonamide in blood, using the Griess test .


Synthesis Analysis

This compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine . It is commercially available as the dihydrochloride salt .


Molecular Structure Analysis

The molecular structure of “N-(1-Naphthyl)ethylenediamine” is represented by the linear formula: C10H7NHCH2CH2NH2 .


Chemical Reactions Analysis

“N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .


Physical And Chemical Properties Analysis

“N-(1-Naphthyl)ethylenediamine” is an off-white crystalline solid . It has a melting point of 194-198 °C (dec.) (lit.) and is soluble in water .

Scientific Research Applications

1. Polymerization and Tacticity Studies

  • N-(1-Naphthyl)-N-phenylmethacrylamide has been studied in the context of polymerization. Research by Nishino, Nakahata, and Sakaguchi (1971) indicates that polymers containing aromatic substituents like this compound are more isotactic than conventional poly(methyl methacrylate) (PMMA), especially when prepared in certain solvents. This research highlights its role in creating polymers with specific structural characteristics (Nishino, Nakahata, & Sakaguchi, 1971).

2. Telomerization and Polymer Characteristics

  • The radical telomerization of aryl methacrylates, including this compound, was investigated by Kimura, Nakanishi, and Hamashima (1986). They found that the telomerization process of these aryl methacrylates showed similar product distributions and tacticity as those of methyl methacrylate, but without formation of lactones. These findings contribute to understanding the reactivity and properties of polymers derived from this compound (Kimura, Nakanishi, & Hamashima, 1986).

3. Antioxidant Activity and DNA Cleavage Protection

  • Research on naphthyl hydroxamic acid derivatives, which are structurally related to this compound, has shown significant antioxidant potential. Singh, Khare, and Pande (2014) demonstrated that these compounds are capable of inhibiting free radical mediated DNA damage. This research suggests potential biomedical applications of compounds structurally related to this compound (Singh, Khare, & Pande, 2014).

4. Electron Transport in Organic Compounds

  • In a study by Tse, Kwok, and So (2006), this compound-related naphthylamine-based compounds were found to exhibit electron transporting abilities. This is significant for applications in organic electronics and optoelectronics, where such materials can be used in light-emitting diodes and other devices (Tse, Kwok, & So, 2006).

Mechanism of Action

The Griess test involves two subsequent reactions. When sulfanilamide is added, the nitrite ion reacts with it in the Griess diazotization reaction to form a diazonium salt, which then reacts with N-(1-naphthyl)ethylenediamine in an azo coupling reaction, forming a pink-red azo dye .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-N-naphthalen-1-yl-N-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-15(2)20(22)21(17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVLNPMGKHGHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404297
Record name N-(1-Naphthyl)-N-phenylmethacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141029-31-4
Record name N-(1-Naphthyl)-N-phenylmethacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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